molecular formula C12H10N2O B8621725 3,4-Dihydrobenzo[c][1,5]naphthyridin-2(1H)-one CAS No. 103201-14-5

3,4-Dihydrobenzo[c][1,5]naphthyridin-2(1H)-one

Cat. No.: B8621725
CAS No.: 103201-14-5
M. Wt: 198.22 g/mol
InChI Key: VDMHAMDKIRNVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydrobenzo[c][1,5]naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

103201-14-5

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3,4-dihydro-1H-benzo[h][1,5]naphthyridin-2-one

InChI

InChI=1S/C12H10N2O/c15-11-6-5-10-12(14-11)9-4-2-1-3-8(9)7-13-10/h1-4,7H,5-6H2,(H,14,15)

InChI Key

VDMHAMDKIRNVFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1N=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 300 g of vigorously stirred polyphosphoric acid warmed to 115° C., 10 g of 1,10a-dihydropyrrolo[1,2-b]isoquinoline-3,10[2H,5H]-dione oxime was added. The mixture was held at this bath temperature for 10 minutes. The internal temperature rose to 135°-140° C. The mixture was then poured into 1500 ml of ice water, and the mixture was basified with 50% NaOH to about pH=8 and the resultant crystalline precipitate was collected to give 7.14 g of crude product. Chromatography on a silica gel column, using ethyl acetate gave 4.8 g of pure product, m.p. 225° C.
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,10a-dihydropyrrolo[1,2-b]isoquinoline-3,10[2H,5H]-dione oxime
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.